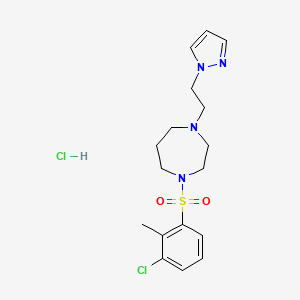
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane hydrochloride is a synthetic organic compound that belongs to the class of diazepanes. This compound is characterized by the presence of a pyrazole ring, a sulfonyl group, and a diazepane ring. It is of interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane hydrochloride typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the ethyl linker: The pyrazole ring is then alkylated with an appropriate ethyl halide.
Formation of the diazepane ring: This involves the cyclization of an appropriate diamine with a suitable dihalide.
Introduction of the sulfonyl group: The diazepane ring is sulfonylated using a sulfonyl chloride.
Final hydrochloride formation: The compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods would involve optimization of these steps to ensure high yield and purity, often using automated synthesis and purification techniques.
Chemical Reactions Analysis
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the diazepane ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Biological Research: The compound can be used as a tool to study the biological pathways and mechanisms involving diazepane derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics.
Mechanism of Action
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane hydrochloride can be compared with other diazepane derivatives:
1-(2-(1H-pyrazol-1-yl)ethyl)-4-phenyl-1,4-diazepane: Lacks the sulfonyl group, which may result in different biological activity.
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-chlorophenyl)sulfonyl)-1,4-diazepane: Similar structure but without the methyl group, potentially affecting its pharmacokinetics.
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylphenyl)sulfonyl)-1,4-diazepane: Lacks the chloro group, which may alter its reactivity and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-(2-pyrazol-1-ylethyl)-1,4-diazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O2S.ClH/c1-15-16(18)5-2-6-17(15)25(23,24)22-10-4-8-20(12-14-22)11-13-21-9-3-7-19-21;/h2-3,5-7,9H,4,8,10-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHIVBXOYDSBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCN(CC2)CCN3C=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
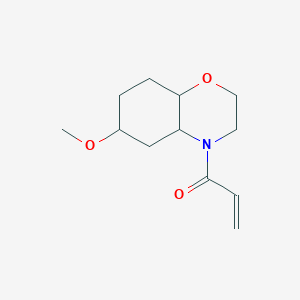

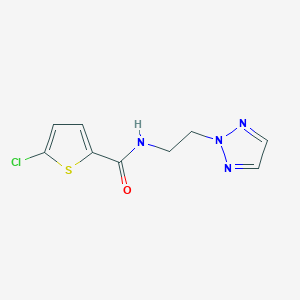
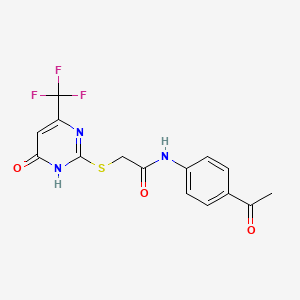
![4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2666019.png)
![[(2-PHENYLETHYL)CARBAMOYL]METHYL 5-CHLORO-2-FLUOROBENZOATE](/img/structure/B2666021.png)
![N-(1,3-thiazol-2-yl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2666022.png)
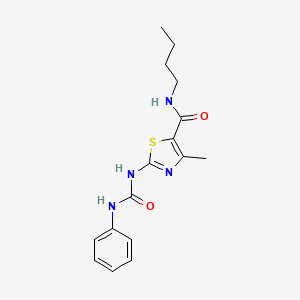
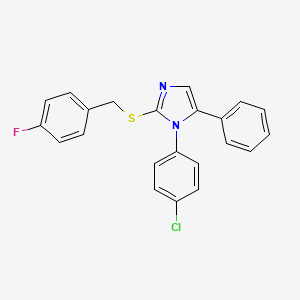
![5-((3-chlorobenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2666028.png)
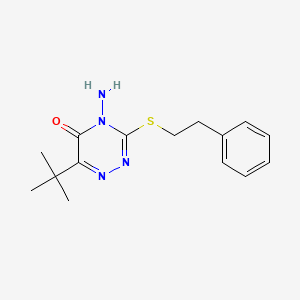
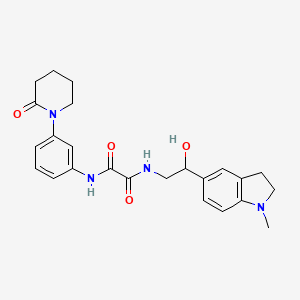

![8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B2666033.png)
